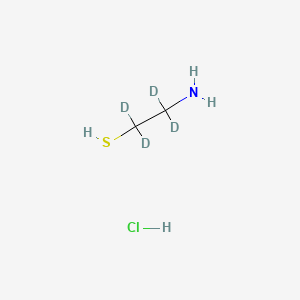

Cysteamine-d4 Hydrochloride

Description

Historical Context of Deuterated Compounds in Research

The development of deuterated compounds traces back to the early 20th century, following Harold Urey’s discovery of deuterium in 1931, which earned him the Nobel Prize in Chemistry in 1934. Deuterium’s unique properties, such as its higher atomic mass and stronger carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) bonds, sparked interest in its application to modify molecular behavior. By the 1960s, researchers began exploring deuterium’s kinetic isotope effect (KIE) to modulate metabolic pathways, with early studies on deuterated tyramine and morphine laying the groundwork for medicinal applications.

The first U.S. patents for deuterated molecules emerged in the 1970s, focusing on improving drug stability and reducing toxicity. A pivotal shift occurred in 2017 when the FDA approved deutetrabenazine, the first deuterated drug, validating the "deuterium switch" strategy—replacing hydrogen with deuterium in existing drugs to enhance pharmacokinetics. This milestone catalyzed broader interest in deuterated compounds, including niche molecules like cysteamine-d4 hydrochloride, which leverage isotopic substitution for advanced research applications.

Significance of this compound in Scientific Research

This compound (C₂H₄D₄ClNS) is a deuterated analog of cysteamine hydrochloride, where four hydrogen atoms are replaced with deuterium at specific positions. This modification enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies by minimizing background interference and improving signal resolution. For example, its use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) enables precise quantification of cysteamine in biological samples, critical for therapeutic drug monitoring in cystinosis patients.

Additionally, deuterated cysteamine derivatives have proven valuable in metabolic flux studies. When combined with compounds like epigallocatechin gallate (EGCG), deuterium labeling allows researchers to track metabolic pathways and oxidation dynamics, providing insights into drug interactions and redox mechanisms.

Research Landscape and Current State of Knowledge

Recent advancements highlight this compound’s role in both analytical and therapeutic research. A 2024 study validated an LC-MS/MS method using this compound as an internal standard, achieving a lower limit of quantification (LLOQ) of 5 ng/mL in plasma. The method’s robustness, demonstrated by a matrix effect of 108% and extraction recovery exceeding 80%, underscores its reliability for clinical applications.

Table 1: Validation Parameters for LC-MS/MS Quantification of Cysteamine Using this compound

| Parameter | Low QC (50 µM) | Medium QC (333 µM) | High QC (714 µM) |

|---|---|---|---|

| Extraction Recovery | 82% | 83% | 90% |

| Matrix Effect | 86% | 88% | 83% |

Properties

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation via Ethanolamine-d4 Intermediate

The most common approach to synthesize this compound involves deuterated ethanolamine (ethanolamine-d4) as the starting material. This method adapts the traditional cysteamine synthesis pathway, substituting hydrogen with deuterium at specific stages.

Reaction Steps:

-

Esterification: Ethanolamine-d4 reacts with concentrated sulfuric acid to form 2-aminoethyl sulfate-d4. This step ensures deuterium retention at the amine and adjacent carbon positions.

-

Cyclization: The sulfate intermediate reacts with carbon disulfide under alkaline conditions (32% sodium hydroxide) to yield 2-mercaptothiazoline-d4. The cyclization step is performed at 70–80°C with rigorous exclusion of moisture to prevent deuterium loss.

-

Hydrolysis: Acidic hydrolysis (31% hydrochloric acid) of 2-mercaptothiazoline-d4 at 110–120°C produces a hydrolysate containing this compound and hydrogen chloride. The reaction requires reflux for approximately 15 days to ensure complete conversion.

Key Parameters:

-

Deuterium Retention: Using deuterated solvents (e.g., D2O) and anhydrous conditions minimizes proton exchange.

-

Yield Optimization: Pilot-scale trials report yields of 80–85% for the hydrolysis step when using excess hydrochloric acid.

Purification and Crystallization Strategies

Vacuum Evaporation and Controlled Cooling

Post-synthesis purification is critical for achieving high isotopic and chemical purity. The method described in CN109503441B for cysteamine hydrochloride is directly applicable to its deuterated form:

-

Vacuum Evaporation: The hydrolysate is concentrated under reduced pressure to remove 35–45% of hydrochloric acid, resulting in a solution containing 70–90 wt% this compound.

-

Supersaturation: The solution is cooled to 35–50°C to form a supersaturated state, with hydrogen chloride concentration maintained at 10–15 wt% to prevent premature crystallization.

-

Crystallization: Slow cooling to 10–15°C over 8–10 hours yields crystals with >98% purity. Seed crystals (0.5–1.0 wt%) improve crystal size uniformity.

Data Table 1: Crystallization Parameters and Outcomes

| Parameter | Range/Value | Impact on Purity |

|---|---|---|

| Cooling Rate | 0.5–1.0°C/hour | Maximizes crystal size |

| HCl Concentration | 10–15 wt% | Prevents impurities |

| Seed Crystal Loading | 0.5–1.0 wt% | Enhances yield |

Recrystallization with Deuterated Solvents

To maintain isotopic integrity, recrystallization is performed using deuterated hydrochloric acid (DCl) in D2O. This step reduces non-deuterated contaminants to <0.5%, as validated by mass spectrometry.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 2H NMR are employed to confirm deuterium incorporation. For this compound:

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 113.06 (C2H5D4NS·HCl), with a deuterium incorporation rate of ≥99%.

Challenges and Mitigation Strategies

Isotopic Dilution

Proton exchange during synthesis or purification can reduce deuterium content. Mitigation includes:

-

Using airtight reactors to exclude moisture.

-

Minimizing exposure to protic solvents.

Chemical Reactions Analysis

Types of Reactions: Cysteamine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.

Reduction: The disulfide bond in cystamine can be reduced back to cysteamine.

Substitution: The thiol group in cysteamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Cystamine.

Reduction: Cysteamine.

Substitution: Various alkylated cysteamine derivatives.

Scientific Research Applications

Analytical Chemistry Applications

Cysteamine-d4 hydrochloride serves primarily as an internal standard for the quantification of cysteamine (hydrochloride) using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accurate measurements in various biological and environmental samples. The use of deuterated compounds like cysteamine-d4 allows for improved sensitivity and specificity in mass spectrometric analyses, facilitating the detection of low concentrations of cysteamine in complex matrices .

Therapeutic Applications in Cystinosis

Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of cystine within lysosomes due to a defective cystine transporter. Cysteamine, including its deuterated form, plays a critical role in managing this condition by promoting the release of cystine from lysosomes. The following points summarize its therapeutic applications:

- Ocular Treatments : this compound has been investigated for its efficacy in ocular formulations aimed at reducing corneal deposits of cystine. Recent studies have shown that formulations such as Cystadrops® (0.37% cysteamine hydrochloride) significantly improve the dissolution of corneal cystine crystals compared to traditional aqueous drops . The viscous formulation enhances retention time on the ocular surface, leading to better therapeutic outcomes.

- Pharmacokinetics : A comparative pharmacokinetic study highlighted that compounded eye drops containing cysteamine demonstrate faster corneal absorption and higher drug release rates compared to commercial formulations . This suggests that customized treatments could be more effective for patients with specific needs.

- Case Studies : Clinical reports indicate that patients using Cystadrops® experienced significant reductions in crystal density and improved photosensitivity over time, demonstrating the long-term benefits of sustained-release formulations .

Drug Delivery Systems

Recent innovations in drug delivery systems utilizing this compound focus on enhancing the stability and bioavailability of the drug:

- Sustained Release Formulations : Research has explored various delivery methods, including thermoresponsive gels and microsphere formulations that allow for sustained release of cysteamine over extended periods. For instance, a study demonstrated that a spray-dried microsphere gel could maintain drug levels effectively over 24 hours, significantly improving patient compliance by reducing dosing frequency .

- Ocular Biodistribution Studies : Investigations into the biodistribution of cysteamine after topical administration revealed promising results regarding its uptake in ocular tissues. These studies are pivotal for developing new therapeutic strategies for ocular diseases associated with cystinosis .

Mechanism of Action

Cysteamine-d4 Hydrochloride exerts its effects by mimicking the behavior of cysteamine in biological systems. Cysteamine itself works by depleting cystine levels in cells, which is particularly useful in the treatment of cystinosis. It achieves this by converting cystine into cysteine and cysteine-cysteamine mixed disulfides, which can then be transported out of the lysosome. This process involves the interaction with cystinosin, a protein responsible for cystine transport.

Comparison with Similar Compounds

Cysteamine Hydrochloride

- Molecular Formula : C₂H₈ClNS

- Key Features: Clinically approved for treating nephropathic cystinosis and as an antioxidant . Purity: ≥95% (marketed formulations) . Mechanism: Reduces cystine accumulation by converting it into cysteine, which exits lysosomes via the transporter protein PQLC2 . Differences from Cysteamine-d4:

- Lacks deuterium isotopes, limiting its utility as an internal standard in quantitative assays.

- Established safety and efficacy profile, unlike cysteamine-d4 hydrochloride, which lacks clinical data .

Cytarabine-d2

2-Chloro-ethanamine-d4 Hydrochloride

- Molecular Formula : C₂H₃D₄Cl₂N

- Key Features :

- Shares isotopic labeling but differs in functional groups and applications (chemical synthesis vs. metabolic research).

- Both exhibit high purity (>98%) and lack clinical data .

Comparative Data Table

Analytical Utility

This compound is indispensable in pharmacokinetic studies for its role as an internal standard. For example, in an LC-MS/MS method for plasma cysteamine quantification, it demonstrated negligible interference with the analyte, ensuring precise calibration . Its deuterated structure minimizes isotopic overlap, enhancing assay specificity .

Mechanistic Studies

In autophagy research, this compound has been used to track the enzymatic conversion of cysteamine via cysteamine dioxygenase, yielding sulfate, ammonia, and hydrogen peroxide as metabolic byproducts . This pathway is critical for understanding cystinosis pathophysiology and redox signaling .

Biological Activity

Cysteamine-d4 hydrochloride, a deuterated form of cysteamine, is primarily utilized in research settings to study the biological activities and pharmacokinetics of cysteamine, a naturally occurring aminothiol. This compound has garnered attention due to its therapeutic potential in various conditions, particularly cystinosis, a genetic disorder characterized by cystine accumulation in lysosomes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Cysteamine exerts its biological effects through several mechanisms:

- Redox Modulation : The thiol group of cysteamine acts as a reducing agent, neutralizing free radicals and promoting redox homeostasis. This property is crucial for cellular protection against oxidative stress .

- Chelation : Cysteamine has a high affinity for metals such as copper, which can be toxic in excess. By chelating these metals, cysteamine reduces their harmful effects on cellular functions .

- Disulfide Formation : Cysteamine can form disulfides with cysteine residues in proteins, potentially altering protein structure and function. This interaction may influence various biochemical pathways .

- Enzyme Inhibition : Cysteamine inhibits several enzymes, including transglutaminases and caspases, which play roles in apoptosis and cellular signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy. Key parameters include:

Studies indicate that the pharmacokinetics of cysteamine can vary based on the formulation used. For instance, the bioavailability of cysteamine hydrochloride has been shown to be similar to that of other formulations like bitartrate and phosphocysteamine but with slight variations in peak concentration levels .

Case Studies and Research Findings

-

Ocular Drug Delivery :

A study investigated a thermoresponsive ocular drug delivery system for cysteamine aimed at treating corneal deposits in cystinosis patients. The formulation improved drug stability significantly (up to 7 weeks) compared to traditional eye drops (1 week), allowing for reduced dosing frequency from 12 times daily to once every 12 hours . -

Neuroprotective Effects :

Research indicates that cysteamine administration in animal models leads to motor dysfunction and cognitive impairments, suggesting a complex interaction with dopaminergic systems. The treatment resulted in decreased numbers of TH-positive neurons in the substantia nigra, highlighting potential neurodegenerative effects linked to oxidative stress mechanisms . -

Pharmacokinetic Studies :

A comprehensive study assessed the relative bioavailability of different cysteamine formulations in healthy volunteers. Results showed no significant differences in pharmacokinetic parameters among the formulations but noted that gastrointestinal tolerance was inversely correlated with body weight .

Q & A

Q. What are the key considerations for synthesizing and characterizing Cysteamine-d4 Hydrochloride in isotopic labeling studies?

this compound is synthesized by replacing four hydrogen atoms with deuterium in the cysteamine molecule. Key steps include:

- Deuterium incorporation : Use deuterated reagents (e.g., D₂O) during synthesis to ensure >98% isotopic purity .

- Characterization : Validate deuterium labeling via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, a molecular ion peak at m/z 117.63 (C₂H₄D₄ClNS) confirms isotopic integrity .

- Purity assessment : Employ HPLC with UV detection (e.g., RP Vydac C4 columns) to separate deuterated and non-deuterated forms .

Q. How is this compound used to study cysteine-dependent metabolic pathways?

As a deuterated analog, it serves as a tracer in enzymatic assays to track sulfur metabolism. For example:

- Substrate for cysteamine dioxygenase : The enzyme converts this compound to hypotaurine-d4, enabling quantification of reaction kinetics via LC-MS .

- Metabolic byproducts : Monitor deuterium-labeled sulfate (SO₄²⁻), ammonia (NH₃), and hydrogen peroxide (H₂O₂) using ion chromatography or fluorometric assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent aerosol inhalation .

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence pharmacokinetic studies of this compound?

Deuterium substitution alters bond strength, potentially affecting metabolic rates. Methodological considerations include:

Q. How can researchers resolve contradictions in experimental data when studying this compound’s role in autophagy?

Discrepancies may arise from cell-type specificity or isotopic interference. Strategies include:

- Controls : Use non-deuterated cysteamine and autophagy inhibitors (e.g., chloroquine) to validate observed effects .

- Pathway-specific assays : Combine Western blotting (LC3-II quantification) with flux analysis (e.g., Cyto-ID® dye) to distinguish autophagic mechanisms .

- Replicate studies : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) to assess generalizability .

Q. What experimental designs are optimal for tracing deuterium-labeled metabolites in this compound studies?

- Stable isotope-resolved metabolomics (SIRM) : Feed cells/organisms with this compound and analyze isotope enrichment in metabolites via high-resolution MS .

- Tracer pulse-chase experiments : Track temporal metabolite dynamics (e.g., taurine-d4) to map sulfur metabolic flux .

Q. How can researchers validate the absence of isotopic scrambling in this compound during long-term assays?

- NMR stability tests : Perform periodic ²H-NMR scans to confirm deuterium retention at C-1 and C-2 positions .

- Isotope ratio mass spectrometry (IRMS) : Measure ²H/¹H ratios in stored samples to detect degradation or exchange .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in redox stress studies, and how can they be mitigated?

- Interference with reactive oxygen species (ROS) assays : Deuterium may quench fluorescence probes (e.g., DCFH-DA). Use electron paramagnetic resonance (EPR) to directly measure ROS without probe bias .

- Thiol-disulfide equilibrium : Deuterium substitution alters pKa of thiol groups. Monitor pH rigorously and buffer systems (e.g., Tris-HCl) to maintain physiological conditions .

Q. How can researchers ensure reproducibility when using this compound across different laboratories?

- Standardized protocols : Adopt consensus guidelines for synthesis, storage, and assay conditions (e.g., fixed concentrations, incubation times) .

- Inter-lab validation : Share batches between labs for cross-validation via round-robin testing .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s cytotoxicity in primary vs. cancer cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.